Product packaging for Trifluoromethanesulfonic acid-d(Cat. No.:CAS No. 66178-41-4)

Trifluoromethanesulfonic acid-d

Cat. No.: B1583694
CAS No.: 66178-41-4
M. Wt: 151.09 g/mol
InChI Key: ITMCEJHCFYSIIV-DYCDLGHISA-N
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Description

Trifluoromethanesulfonic acid-d is a useful research compound. Its molecular formula is CHF3O3S and its molecular weight is 151.09 g/mol. The purity is usually 95%.
The exact mass of the compound Deuterotrifluoromethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHF3O3S B1583694 Trifluoromethanesulfonic acid-d CAS No. 66178-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio trifluoromethanesulfonate
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InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/i/hD
Source PubChem
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InChI Key

ITMCEJHCFYSIIV-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301015019
Record name Trifluoromethanesulphonic (2H)acid
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Molecular Weight

151.09 g/mol
Source PubChem
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CAS No.

66178-41-4
Record name 1,1,1-Trifluoromethanesulfonic acid-d
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Record name Methanesulfonic acid-d, 1,1,1-trifluoro-
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Record name Methanesulfonic acid-d, 1,1,1-trifluoro-
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Record name Trifluoromethanesulphonic (2H)acid
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Record name Trifluoromethanesulphonic (2H)acid
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Contextualizing Superacid Chemistry and Deuterated Reagents

Superacids are, by definition, acids with an acidity greater than that of 100% pure sulfuric acid. wikipedia.org This exceptional proton-donating ability allows them to catalyze a wide range of chemical transformations, including those involving very weak bases like hydrocarbons. wikipedia.orglibretexts.org Trifluoromethanesulfonic acid (TfOH), with a pKa of approximately -15, is a prominent member of this class, valued for its high thermal and chemical stability. chemicalbook.com

In this context, deuterated reagents, compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as powerful probes. clearsynth.com The difference in mass between hydrogen and deuterium leads to a difference in the strength of chemical bonds, a phenomenon known as the kinetic isotope effect (KIE). This effect can be used to determine whether a particular bond to hydrogen (or deuterium) is broken in the rate-determining step of a reaction, providing crucial insights into the reaction mechanism. zeochem.com

Fundamental Principles of Deuterium Labeling and Isotopic Probes in Chemical Systems

Isotopic labeling is a technique used to trace the path of an isotope through a reaction or metabolic pathway. wikipedia.org By replacing a specific atom in a reactant with one of its isotopes, chemists can follow that atom's journey to the final products. wikipedia.org This allows for the detailed mapping of reaction mechanisms and the differentiation between potential reaction pathways. researchgate.net

Deuterium (B1214612) labeling is a particularly common and powerful form of isotopic labeling. wikipedia.org The presence of deuterium can be detected by several analytical techniques, including mass spectrometry, which identifies the change in molecular mass, and nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to the different magnetic properties of deuterium compared to hydrogen. wikipedia.org This ability to pinpoint the location of deuterium in a molecule before and after a reaction provides a clear picture of bond-forming and bond-breaking events.

Historical Development and Contemporary Significance of Trifluoromethanesulfonic Acid D in Mechanistic and Synthetic Chemistry

The development of superacids like triflic acid in the mid-20th century opened up new frontiers in chemistry. sinocurechem.com The synthesis of its deuterated form, Trifluoromethanesulfonic acid-d, provided researchers with a specialized tool to investigate the mechanisms of the myriad reactions catalyzed by this powerful acid.

In synthetic chemistry, while the primary role of d-TfOH is often mechanistic, understanding these pathways can lead to the optimization of reaction conditions and the development of more efficient and selective synthetic methods. It is used in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals. chemicalbook.com The insights gained from studies using d-TfOH can guide the design of new catalysts and reagents with improved performance.

Below are tables detailing the physical and chemical properties of this compound, as well as a comparison with its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula CDF3O3S
Molecular Weight 151.09 g/mol nih.gov
Appearance Clear Liquid cymitquimica.com
Boiling Point 162 °C sigmaaldrich.com
Density 1.708 g/mL at 25 °C sigmaaldrich.com
CAS Number 66178-41-4 nih.gov

Table 2: Comparison of this compound and Trifluoromethanesulfonic acid

PropertyThis compoundTrifluoromethanesulfonic acid
Molecular Formula CDF3O3SCHF3O3S chemicalbook.com
Molecular Weight 151.09 g/mol nih.gov150.08 g/mol chemicalbook.com
Boiling Point 162 °C sigmaaldrich.com162 °C chemicalbook.com
Density at 25 °C 1.708 g/mL sigmaaldrich.com1.696 g/mL chemicalbook.com
pKa ~ -15~ -15 chemicalbook.com

An in-depth examination of this compound reveals the specialized methodologies for its synthesis and the sophisticated analytical techniques employed for its characterization. This deuterated superacid is a critical tool in mechanistic studies and spectroscopic analysis, necessitating precise control over its isotopic enrichment and purity.

Applications of Trifluoromethanesulfonic Acid D in Mechanistic Organic Chemistry

Hydrogen/Deuterium (B1214612) Exchange (H/D) Studies

The ability of trifluoromethanesulfonic acid-d to readily exchange its deuterium atom makes it an excellent reagent for hydrogen/deuterium (H/D) exchange studies. This technique is widely employed to label specific positions in organic molecules with deuterium, which can then be monitored by techniques like NMR spectroscopy or mass spectrometry to understand reaction mechanisms and molecular dynamics.

Deuteration of Aromatic Substrates for Mechanistic Insight

This compound is highly effective for the deuteration of aromatic compounds. researchgate.netnih.gov It acts as both the solvent and the deuterium source, facilitating direct electrophilic deuteration of the aromatic ring. researchgate.net This method is particularly useful for understanding electrophilic aromatic substitution reactions. The position and rate of deuterium incorporation provide information about the electron density of the aromatic ring and the stability of the carbocation intermediates (arenium ions). For instance, studies on the deuteration of toluene (B28343) and glutamic acid derivatives using CF3SO3D have shown deuterium incorporation only on the aromatic protons, confirming the role of the acid in activating the aromatic ring towards electrophilic attack. mdpi.com The mild conditions and short reaction times associated with this method make it a valuable tool for labeling aromatic systems. researchgate.netnih.gov

Deuterium Labeling in Alpha-Amino Acids and Peptides for Structural and Mechanistic Probes

This compound has proven to be a valuable reagent for the deuteration of aromatic α-amino acids and peptides. researchgate.nettandfonline.comtandfonline.com This method allows for the specific labeling of the aromatic moieties of amino acid residues like phenylalanine, tyrosine, and tryptophan within a peptide chain. researchgate.nettandfonline.com A key advantage of using CF3SO3D is that the deuteration occurs under mild conditions, often at room temperature or below, which helps to preserve the stereochemistry of the chiral α-amino acids. researchgate.nettandfonline.com

The resulting deuterated amino acids and peptides are powerful probes for structural and mechanistic studies. For example, deuterium-labeled peptides can be used in mass spectrometry to analyze ligand-biomolecule interactions. tandfonline.comtandfonline.com The change in mass upon deuteration allows for the precise identification of binding sites and the study of conformational changes.

Furthermore, the efficiency of H/D exchange can be influenced by protecting groups on the amino acid. For instance, N-acetyl-protected aromatic α-amino acids generally exhibit more effective H/D exchange compared to their unprotected counterparts. tandfonline.comtandfonline.com This is attributed to the prevention of the neutralization of the superacid by the basic amino group. tandfonline.com

Below is a table summarizing the H/D exchange results for some α-amino acid derivatives using this compound:

CompoundConditionDeuterium IncorporationReference
L-DOPA0 °C, 1 hour>90% on aromatic protons tandfonline.com
L-Phe(4-azido)0 °CComplicated mixture, no significant exchange tandfonline.comtandfonline.com
N-Ac-L-TyrRoom Temperature>90% at 3-position within 1 hour, >90% at 2-position within 6 hours tandfonline.com
L-TyrRoom Temperature90% at 3-position within 3 hours, over 24 hours at 2-position tandfonline.com
N-Ac-L-Phe(4-TFMD)0 °C, 5 hoursup to 35% at 2-position, up to 70% at 3-position tandfonline.com

Elucidation of Reaction Pathways and Intermediate Structures

The use of this compound extends beyond simple H/D exchange to the direct investigation of reaction pathways and the characterization of fleeting intermediates.

Identification of Protonated (Deuterated) Cationic Intermediates via Low-Temperature NMR Spectroscopy

The high acidity and low nucleophilicity of the triflate anion make trifluoromethanesulfonic acid an ideal medium for generating and stabilizing carbocations. wikipedia.org By using the deuterated form, CF3SO3D, and conducting reactions at low temperatures, it is possible to generate deuterated cationic intermediates that are stable enough to be observed and characterized by nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique provides direct evidence for the existence of these intermediates and allows for the detailed study of their structure and electronic properties. The deuterium label serves as a spectroscopic handle, simplifying the NMR spectra and aiding in the assignment of signals.

Mechanistic Probes for C-Acylation Reactions Utilizing Deuterium Incorporation

Trifluoromethanesulfonic acid is a superior catalyst for C-acylation reactions, such as the Friedel-Crafts acylation. mdpi.com The use of CF3SO3D in these reactions provides a powerful method for probing the reaction mechanism. mdpi.com By analyzing the position of deuterium incorporation in the products and any recovered starting materials, chemists can distinguish between different possible pathways. For example, deuterium incorporation at the α-position of the carbonyl group would suggest the formation of a ketene (B1206846) intermediate. mdpi.com Conversely, the absence of deuterium at this position would point towards the involvement of an acylium ion or a protonated mixed anhydride. mdpi.com In a study involving the direct C-acylation of toluene with a glutamic acid derivative catalyzed by CF3SO3D, deuterium was found to be incorporated only on the aromatic protons of the product, providing clear evidence for an electrophilic aromatic substitution mechanism. mdpi.com

Insights into Cationic Polymerization Mechanisms through Deuterium Tracing

Trifluoromethanesulfonic acid is a well-known initiator for cationic polymerization. uc.edu Cationic polymerization proceeds through chain growth involving a cationic active center. wikipedia.org The use of CF3SO3D as an initiator allows for the introduction of a deuterium label at the initiating end of the polymer chain. By analyzing the location of the deuterium atom in the resulting polymer, it is possible to gain insights into the initiation and chain transfer steps of the polymerization process. For instance, tracing the deuterium can help to elucidate the mechanism of chain transfer to the monomer, where a proton (or deuteron) is abstracted from the growing polymer chain by a monomer molecule. wikipedia.org This technique has been applied to the polymerization of various monomers, including isobutylvinyl ether and tetrahydrofuran, providing a clearer understanding of the complex mechanisms that govern these important industrial processes. uc.edumdpi.com

Mechanistic Studies of Carbocation Rearrangements in Deuterated Superacidic Media

Trifluoromethanesulfonic acid and its deuterated form are instrumental in creating superacidic environments that are capable of generating and stabilizing carbocations, thereby allowing for the detailed study of their rearrangement pathways. The low nucleophilicity of the triflate anion (CF₃SO₃⁻) is crucial, as it does not interfere with the highly reactive carbocationic intermediates. sigmaaldrich.com While direct studies detailing specific carbocation rearrangements exclusively in neat this compound are not extensively documented in the provided search results, the principles of using superacids for such investigations are well-established. For instance, the acid-catalyzed isomerization of pivalaldehyde to methyl isopropyl ketone has been analyzed in the presence of triflic acid, proceeding through a reactive protosolvated carboxonium ion intermediate. nih.gov

The use of a deuterated superacid like this compound in such studies would offer significant mechanistic insights through deuterium labeling. By observing the position of deuterium incorporation in the rearranged products, chemists can trace the intricate pathways of hydride (or deuteride) shifts and skeletal rearrangements. For example, in a hypothetical rearrangement involving a 1,2-hydride shift, the use of TfOD would lead to a deuterated product, confirming the intramolecular nature of the shift and providing information on the reversibility of the steps involved. These types of deuterium labeling studies are fundamental in distinguishing between different possible mechanistic routes, such as concerted versus stepwise rearrangements.

Protonation Dynamics and Electrophilic Activation in Deuterated Environments

This compound is particularly valuable for studying protonation (deuteronation) dynamics and the subsequent electrophilic activation of organic molecules. The strong electrophilic nature of the deuteron (B1233211) in TfOD allows for the activation of a wide range of functional groups.

A key application of TfOD is in hydrogen/deuterium (H/D) exchange studies, which provide direct information on the acidity of C-H bonds and the stability of the resulting carbocations. Research has demonstrated the effectiveness of TfOD for the H/D exchange of various α-amino acid derivatives. researchgate.net For example, facile H/D exchange was observed for o-catechol containing phenylalanine (DOPA) in TfOD within an hour. researchgate.net This indicates that the aromatic protons of the catechol ring are sufficiently basic to be deuterated by the superacid.

The following table summarizes the findings of H/D exchange experiments on various α-amino acid derivatives using this compound.

CompoundProtecting GroupDeuterium IncorporationObservations
Phenylalanine (DOPA derivative)NoneHighFacile exchange on the catechol ring within one hour.
Trifluoromethyldiazirinyl (TFMD) phenylalanine derivativeNonePartialPartial H/D exchange was observed.
TyrosineN-AcetylMore EffectiveProtection of the amino group enhanced the H/D exchange.
TryptophanN-AcetylMore EffectiveProtection of the amino group enhanced the H/D exchange.
TFMD phenylalanine derivativeN-AcetylSlightly HigherN-acetylation led to a modest increase in H/D exchange.

This table is generated based on findings from a study on the hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives in deuterated triflic acid. researchgate.net

These studies highlight the utility of this compound in probing the electronic properties of molecules and understanding the dynamics of electrophilic activation in highly acidic deuterated environments. The data gathered from such experiments are crucial for designing synthetic routes and for the isotopic labeling of complex molecules for various applications, including mass spectrometry analysis. researchgate.net

Advanced Catalytic and Synthetic Roles of Trifluoromethanesulfonic Acid D

Deuterated Trifluoromethanesulfonic Acid as a Homogeneous Catalyst in Electrophilic Reactions

Trifluoromethanesulfonic acid-d (TfOD) is a highly effective homogeneous catalyst for a variety of electrophilic reactions, largely mirroring the reactivity of its protonated counterpart (TfOH). mdpi.comwikipedia.org Its utility is particularly pronounced in reactions where the acidic proton plays a key role in the reaction mechanism, such as Friedel-Crafts-type reactions, acylations, and alkylations. wikipedia.org The strong acidity of TfOD allows it to protonate even weak bases, generating highly reactive electrophilic intermediates that can then engage with nucleophiles. mdpi.com

A significant application of TfOD in homogeneous catalysis is in facilitating hydrogen/deuterium (B1214612) (H/D) exchange reactions, particularly on aromatic rings. tandfonline.comnih.gov This process is a form of electrophilic aromatic substitution where the deuterated acid serves as both the catalyst and the deuterium source. Research has shown that TfOD can effectively deuterate various aromatic and heteroaromatic systems under relatively mild conditions. For example, a method was developed for the efficient H/D exchange of natural aromatic α-amino acids using TfOD at temperatures at or below room temperature, which proceeds without compromising the stereochemistry of the chiral centers. tandfonline.com The reaction's progress can be controlled by adjusting temperature and reagent ratios. tandfonline.com This controlled deuteration is valuable for preparing stable isotope-labeled compounds used as internal standards or tracers in mass spectrometry and NMR studies. tandfonline.commdpi.com The efficiency of this exchange is influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it. tandfonline.com

Table 1: Homogeneous Catalysis in Electrophilic H/D Exchange using TfOD

Substrate Reaction Conditions Deuterium Incorporation (%) Reference
L-DOPA derivative 0°C, 20 min >90% tandfonline.com
L-Phe(4-benzoyl) derivative Room temp, 24h <8% per aromatic proton tandfonline.com
N-Ac-L-Phe(4-TFMD) 0°C, 5 h ~35% (at 2-position), ~70% (at 3-position) tandfonline.com
N-Acetyl-L-Tryptophan Room temp, 1 h ~95% (in side chain sites) mdpi.com
N-Acetyl-L-Tyrosine Room temp, 12 h ~90% (in side chain sites) mdpi.com

Development of Heterogeneous Catalysts Incorporating Deuterated Acid Sites and Their Mechanistic Evaluation

The transition from homogeneous to heterogeneous catalysis is a key goal in green chemistry, aiming for easier catalyst recovery and reuse. conicet.gov.ar In this context, solid acid catalysts are of great interest. utwente.nl While TfOD itself is a homogeneous catalyst, deuterium labeling is a crucial technique for the mechanistic evaluation of solid acid catalysts, including those based on supported triflic acid. conicet.gov.arworldscientific.com These heterogeneous systems often involve anchoring an acid, like trifluoromethanesulfonic acid, onto a solid support such as silica, activated carbon, or polymers. conicet.gov.arresearchgate.net

Mechanistic evaluation of these solid catalysts frequently employs deuterium exchange studies to probe the nature and number of active acid sites. worldscientific.com For instance, the number of exchangeable acid sites on a heterogeneous catalyst can be determined by exposing it to a deuterium source. worldscientific.com This technique helps in understanding how the catalyst functions at a molecular level, providing insights into reaction pathways and deactivation mechanisms. worldscientific.com Studies on silica-supported triflic acid have been conducted to create thermally stable solid catalysts for reactions like the alkylation of isobutane (B21531) with n-butenes. researchgate.net Characterization through spectroscopic methods, in conjunction with isotopic labeling, can confirm the covalent attachment of the acid to the support and ensure that leaching into the reaction medium is minimized. researchgate.net The catalytic activity of such supported systems is often strongly dependent on the textural properties of the support material, such as its mean pore size. conicet.gov.ar

Table 2: Mechanistic Evaluation of Heterogeneous Acid Catalysts via Deuterium Labeling

Catalyst Support Probe Reaction/Technique Mechanistic Insight from Deuterium Labeling Reference
General Acid-Base Catalysts H/D exchange with alkanes Determination of the number of exchangeable acid sites; study of competitive reactions and deactivation. worldscientific.com
Amorphous Silica Gel Alkylation of isobutane with n-butenes Characterization of the catalyst to ensure it behaves as a true solid without leaching the acid. researchgate.net
Activated Carbon Cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione Acidity measured by titration; activity correlated with support's textural properties. conicet.gov.ar
Microreactor Inner Wall Hydrolysis, Friedlander annulation Formation of a perfluorosulfonic acid monolayer catalyst evaluated for high activity in continuous-flow synthesis. utwente.nl

Controlled Deuterated Synthesis in Complex Organic Transformations

The ability to introduce deuterium atoms at specific positions within a complex organic molecule is of immense importance for various scientific disciplines, including medicinal chemistry and materials science. researchgate.netckisotopes.com this compound is a premier reagent for achieving controlled deuteration through electrophilic substitution. tandfonline.comnih.gov Its strong acidity enables the deuteration of even weakly basic or deactivated aromatic systems that are resistant to other methods.

This controlled synthesis is pivotal for creating deuterated analogues of pharmaceuticals and bioactive compounds. ckisotopes.com Deuteration can significantly alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties, such as an increased half-life or reduced toxic side effects. researchgate.netckisotopes.com TfOD has been successfully employed for the post-synthetic deuteration of complex molecules like amino acid derivatives containing photophores, which are valuable for studying biological functions. tandfonline.comnih.gov The reaction conditions can be tuned to control the degree and position of deuterium incorporation, making it a strategic tool in the synthesis of isotopically labeled standards for metabolic studies or for enhancing the therapeutic profile of a drug. tandfonline.commdpi.com For instance, N-acetylation of amino acid substrates was found to improve the H/D exchange efficiency in TfOD, likely by preventing the basic amino group from neutralizing the superacid. tandfonline.comnih.gov

Table 3: Examples of Controlled Deuteration of Complex Molecules with TfOD

Molecule Target Site for Deuteration Conditions Outcome/Deuteration Level Reference
L-Phe(4-azido) Aromatic Ring 0°C No improvement in exchange observed due to azide (B81097) group reactivity. tandfonline.com
o-Catechol containing Phenylalanine (DOPA) Aromatic Ring < 1 hour Effective H/D exchange achieved. nih.gov
Trifluoromethyldiazirinyl (TFMD) Phenylalanine Aromatic Ring - Partial H/D exchange observed. nih.gov
N-Acetyl-protected Tyrosine Aromatic Ring Room Temp More effective H/D exchange than unprotected form. nih.gov
N-Acetyl-protected Tryptophan Aromatic Ring & Side Chain Room Temp More effective H/D exchange than unprotected form. nih.gov

Application in Specialized Deuterated Materials Synthesis and Functionalization

The synthesis of deuterated materials, particularly polymers, is a rapidly growing field driven by the unique properties that isotopic substitution imparts. mdpi.comornl.gov Deuteration can dramatically alter a material's characteristics, which is exploited in applications ranging from neutron scattering to advanced optics. ornl.govacs.org While direct use of TfOD in the final polymerization step is uncommon, the principles of acid-catalyzed H/D exchange are fundamental to preparing the necessary deuterated monomers. google.com Strong acids are often required to synthesize these specialized building blocks.

Deuterated polymers are highly sought after for neutron scattering studies, as the difference in neutron scattering length between protium (B1232500) and deuterium provides a powerful contrast enhancement tool for probing polymer morphology and dynamics. ornl.govacs.org The Oak Ridge National Laboratory, for example, has a dedicated program for the precise synthesis of functional deuterated polymers for such applications. ornl.gov Another innovative application is in the field of infrared (IR) optics. The synthesis of perdeuterated polymers, such as poly(sulfur-random-d₁₄-(1,3-diisopropenylbenzene)), has been shown to engineer IR transparency. acs.org By replacing C-H bonds with C-D bonds, the characteristic vibrational absorptions are shifted to lower frequencies (longer wavelengths), opening up a window in the mid-wave IR spectrum that is otherwise obscured in protonated polymers. acs.org This allows for the fabrication of novel optical components like IR gratings that are transparent at wavelengths where their conventional counterparts are opaque. acs.org

Table 4: Applications in Specialized Deuterated Materials

Deuterated Material Synthetic Approach Highlight Functional Property Application Reference
Perdeuterated poly(sulfur-random-d₁₄-DIB) Inverse vulcanization of perdeuterated monomer Enhanced mid-wave IR transparency MWIR photonic devices, sensors, compact spectrometers acs.org
Deuterated Polyhydroxyoctanoate (PHO) Fed-batch cultivation with deuterated octanoic acid Altered glass transition and melting points; provides neutron contrast Analytical neutron scattering studies of biopolymer structure acs.org
Deuterated functional polymers (e.g., poly(methyl methacrylate-d₈)) Polymerization of custom-synthesized deuterated monomers High isotopic purity (≥95 atom % D) for neutron contrast Neutron scattering studies at facilities like SNS and HFIR ornl.gov
Perdeuterated poly-L-lactic acid Polymerization of perdeuterated lactides High enantiopurity and defined molecular weight Analysis of biomolecule structure mdpi.com

Spectroscopic and Computational Investigations of Deuterated Trifluoromethanesulfonic Acid Systems

In-situ NMR Spectroscopy for Real-Time Reaction Monitoring in Deuterated Solvents

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing chemical reactions as they occur, providing real-time data on reaction kinetics, the formation of intermediates, and mechanistic pathways. nih.govresearchgate.net The use of deuterated solvents is standard in NMR to avoid overwhelming solvent signals, and when studying reactions involving deuterated reagents like Trifluoromethanesulfonic acid-d, the combination provides a clear window into the reaction progress.

The fundamental principle of in-situ NMR monitoring involves initiating a reaction within an NMR tube and collecting a series of spectra over time. nih.gov For the data to be quantitatively accurate, meaning the signal intensity is directly proportional to the concentration, full magnetization recovery between scans is essential. nih.gov Modern techniques, including the use of ultrafast 2D NMR, can even allow for the real-time monitoring of complex reactions with unstable intermediates, providing detailed structural information through correlation spectra. nih.gov

In a typical application, Trifluoromethanesulfonic acid might be added to a substrate in a deuterated solvent like deuterated dichloromethane (B109758) (CD₂Cl₂), and the subsequent protonation or deuteration event can be monitored. rsc.org For example, the addition of TfOH to a solution of a Donor-Acceptor Stenhouse Adduct (DASA) in CD₂Cl₂ leads to a clean protonation and cyclization, with the appearance of new signals in the ¹H NMR spectrum that can be tracked over time. rsc.org When using CF₃SO₃D, the absence of a signal change in the typical acidic proton region and the potential observation of deuterium-coupled nuclei can provide definitive evidence of a deuteration mechanism. Various nuclei, including ¹H, ¹³C, and ¹⁹F, can be monitored to follow the transformation of reactants into products. rsc.orgspectrabase.com

Table 1: Example of ¹H NMR Data for In-Situ Reaction Monitoring This table illustrates hypothetical chemical shift data for a reaction where a substrate (Sub) is deuterated by CF₃SO₃D to form a product (Sub-D⁺).

CompoundMonitored ProtonChemical Shift (ppm) before D⁺ transferChemical Shift (ppm) after D⁺ transfer
Substrate (Sub)H-alpha6.57.8
Substrate (Sub)H-beta7.28.1
This compound-SO₃DNot observed in ¹H NMRNot observed in ¹H NMR

Vibrational Spectroscopy (IR, Raman) for Characterization of Deuterated Species and Intermediates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary method for the structural characterization of molecules by probing their vibrational modes. libretexts.org According to quantum mechanical selection rules, a vibrational mode is IR-active if it causes a change in the molecule's dipole moment and Raman-active if it causes a change in its polarizability. libretexts.org

When analyzing this compound, the most dramatic effect of isotopic substitution is observed in the vibrations involving the acidic deuteron (B1233211). The stretching frequency of the O-D bond is significantly lower than that of the O-H bond in the non-deuterated analogue due to the heavier mass of deuterium (B1214612). This shift is predictable and serves as a clear spectroscopic marker. For CF₃SO₃H, the O-H stretch is a prominent feature, whereas for CF₃SO₃D, this band is absent and replaced by a new O-D stretching band at a lower wavenumber (approximately 1/√2, or ~0.71, of the O-H frequency).

Other vibrations, such as the symmetric and asymmetric stretches of the -SO₃ group and the C-F stretches of the trifluoromethyl group, are less affected by deuteration but can still provide a detailed fingerprint of the molecule and any intermediates. researchgate.net The combination of experimental spectra with quantum chemical calculations allows for the precise assignment of these vibrational modes. nih.gov

Table 2: Comparison of Key Vibrational Frequencies for CF₃SO₃H and CF₃SO₃D Frequencies for CF₃SO₃D are estimated based on the isotopic shift from known CF₃SO₃H values.

Vibrational ModeTypical Frequency in CF₃SO₃H (cm⁻¹)Estimated Frequency in CF₃SO₃D (cm⁻¹)Spectroscopic Activity
O-H Stretch~3400 (broad)N/AIR, Raman
O-D StretchN/A~2500 (broad)IR, Raman
S=O Asymmetric Stretch~1420~1420IR, Raman
S=O Symmetric Stretch~1215~1215IR, Raman
C-F Stretch~1220~1220IR, Raman
S-O Stretch~930~920IR, Raman

Quantum Chemical Calculations of Deuterated Intermediates and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for investigating the structure and energetics of short-lived intermediates and transition states that may be difficult or impossible to observe experimentally. researchgate.net These computational methods can accurately predict molecular geometries, vibrational frequencies, and reaction energy profiles. nih.govresearchgate.net

For systems involving this compound, calculations can be used to model the deuterated acid, its conjugate base, and its interactions with various substrates. By computationally substituting hydrogen with deuterium, one can directly calculate the resulting changes in molecular properties. A key application is the calculation of kinetic isotope effects (KIEs). The zero-point vibrational energy (ZPVE) of an O-D bond is lower than that of an O-H bond. If this bond is broken in the rate-determining step of a reaction, the activation energy for the deuterated species will be higher, leading to a slower reaction rate. Quantum calculations can quantify this difference in activation barriers, providing deep insight into the reaction mechanism. researchgate.net

Methods such as B3LYP are often employed for geometry optimizations and frequency calculations, while higher-accuracy methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide more reliable energy values. researchgate.netresearchgate.net

Table 3: Hypothetical Calculated Energetic Data for a Deuteration Reaction This table illustrates how quantum chemistry can be used to compare the activation energy (Ea) for a reaction involving the transfer of H⁺ from CF₃SO₃H versus D⁺ from CF₃SO₃D.

SystemCalculated ParameterValue (kJ/mol)Implication
Reactant Complex (Substrate + CF₃SO₃H)Relative Energy0Reference Energy
Transition State (H⁺ Transfer)Activation Energy (Ea)50.0Barrier for Proton Transfer
Reactant Complex (Substrate + CF₃SO₃D)Relative Energy0Reference Energy
Transition State (D⁺ Transfer)Activation Energy (Ea)55.2Higher barrier due to ZPVE difference, predicts a primary kinetic isotope effect

Molecular Modeling of Deuterated Superacid-Substrate Interactions and Solvation Effects

While quantum chemical calculations are excellent for modeling individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in the condensed phase, providing crucial information about intermolecular interactions and solvation effects. elsevierpure.com

MD simulations can model a system containing many molecules of this compound, a substrate, and a solvent over a period of time, allowing for the observation of dynamic processes. These simulations are particularly useful for understanding how the deuterated superacid interacts with a substrate within a solvent cage. By analyzing the trajectories of the atoms, one can extract information on the structure of the solvation shells, the lifetime of deuterium bonds (D-bonds), and the preferred orientation of molecules during the interaction. elsevierpure.com

For instance, a simulation could reveal how solvent molecules arrange themselves around the acidic -SO₃D group and how this local environment influences the transfer of the deuteron to a substrate molecule. Analysis of radial distribution functions can show the average distance and coordination number of solvent molecules around the acid, while calculations of interaction energies can quantify the strength of the superacid-substrate and superacid-solvent interactions. elsevierpure.com This level of detail is critical for a complete understanding of reactions in solution.

Table 4: Analysis Parameters from Molecular Modeling of a CF₃SO₃D/Substrate System This table outlines key metrics that can be extracted from molecular dynamics simulations to characterize superacid-substrate interactions.

ParameterDescriptionInsights Gained
Radial Distribution Function (g(r))Describes the probability of finding one atom at a distance r from another.Provides information on D-bond distances and the structure of solvation shells.
Coordination NumberThe average number of atoms (e.g., solvent or substrate) within a certain distance of the acidic deuteron.Quantifies the local environment around the reactive site.
Interaction EnergyThe calculated energy of interaction between the superacid and the substrate or solvent.Determines the strength and nature (e.g., electrostatic, van der Waals) of intermolecular forces.
D-bond LifetimeThe average duration of a deuterium bond between CF₃SO₃D and another molecule.Characterizes the dynamics of intermolecular interactions and the lability of the acidic deuteron.

Environmental and Safety Considerations in Deuterated Superacid Research

Rigorous Safety Protocols for Handling and Storage of Deuterated Trifluoromethanesulfonic Acid

Handling trifluoromethanesulfonic acid-d requires the same stringent precautions as its non-deuterated counterpart, trifluoromethanesulfonic acid (TfOH), due to its severe corrosive properties. concordia.cafishersci.com Accidental exposure can cause severe burns to the skin and eyes, and inhalation may lead to respiratory irritation. fishersci.comsigmaaldrich.com Therefore, all work must be conducted within a well-ventilated chemical fume hood. apolloscientific.co.ukcoleparmer.com

Personal Protective Equipment (PPE): A multi-layered glove strategy is recommended, often involving thicker Viton® or nitrile rubber gloves over thinner disposable nitrile gloves, to protect against splashes. concordia.ca Standard PPE also includes chemical safety goggles, a face shield, and a lab coat. sigmaaldrich.comcoleparmer.com For situations with a higher risk of exposure, specialized protective clothing may be necessary. apolloscientific.co.uk

Storage: Proper storage is critical to maintain the integrity of the acid and ensure safety. D-TfOH is highly hygroscopic and will readily absorb atmospheric moisture, which can compromise its deuterated purity and reactivity. chemicalforums.com It should be stored in its original, tightly sealed container, often under an inert atmosphere like nitrogen or argon. concordia.cacoleparmer.com To prevent degradation, particularly from light or decomposition, storage in a cool, dry, and dark place, such as a refrigerator (2–8°C), is often recommended. concordia.cacoleparmer.comckgas.com Containers must be stored upright in secondary containment trays, clearly labeled, and kept away from incompatible materials such as bases, oxidizing agents, and metals. concordia.caszabo-scandic.com Glass containers are suitable for triflic acid, but one should never store other superacids like fluorosulfonic acid in glass due to the risk of generating toxic silicon tetrafluoride gas. concordia.ca

Handling and Spill Procedures: When handling, it is crucial to avoid all personal contact and to prevent the mixing of water with the acid, as this can cause a violent reaction. apolloscientific.co.uk In case of a spill, the area should be evacuated. The spill should be contained and absorbed with an inert material like sand or vermiculite. apolloscientific.co.ukszabo-scandic.com Neutralization of the residue should be performed carefully with a weak base like sodium bicarbonate or soda ash. chemicalforums.comszabo-scandic.com All contaminated materials must be collected in a suitable, labeled container for hazardous waste disposal. apolloscientific.co.uk

Safety Protocol Requirement Rationale
Ventilation Work in a certified chemical fume hood. fishersci.comapolloscientific.co.ukTo prevent inhalation of corrosive and toxic fumes. apolloscientific.co.uk
Eye Protection Chemical safety goggles and face shield. sigmaaldrich.comcoleparmer.comTo protect against severe eye damage from splashes. fishersci.com
Hand Protection Double gloving; Viton® or thick nitrile rubber gloves. concordia.caProvides a robust barrier against a highly corrosive acid. concordia.ca
Body Protection Chemical-resistant lab coat; additional protective clothing as needed. apolloscientific.co.ukcoleparmer.comTo prevent skin contact and severe burns. fishersci.com
Storage Container Original, tightly sealed glass or PFA/FEP containers. concordia.caszabo-scandic.comPrevents leakage, contamination, and reaction with container material.
Storage Conditions Cool, dry, well-ventilated area, away from incompatible materials. concordia.cacoleparmer.comMinimizes degradation, pressure buildup, and hazardous reactions.
Inert Atmosphere Store under nitrogen or argon, especially after opening. concordia.cacoleparmer.comPrevents absorption of atmospheric moisture, maintaining isotopic purity.
Spill Control Use inert absorbent material (sand, vermiculite). apolloscientific.co.ukszabo-scandic.comTo safely contain the corrosive liquid without reacting with it.

This table provides a summary of key safety protocols for handling deuterated trifluoromethanesulfonic acid based on guidelines for its non-deuterated form.

Management and Disposal of Deuterated Superacidic Waste Streams in Research Settings

The management and disposal of waste containing deuterated trifluoromethanesulfonic acid must be handled with extreme care to protect personnel and the environment. concordia.ca Waste streams from superacid research are considered hazardous due to their high corrosivity (B1173158) and potential reactivity. sigmaaldrich.com

All liquid and solid waste contaminated with D-TfOH must be segregated from other chemical waste. concordia.ca It should never be disposed of down the drain or in regular trash. concordia.casigmaaldrich.com Designated, chemically compatible waste containers, typically made of plastic, should be used and clearly labeled with their contents. concordia.ca

Before disposal, it is often necessary to neutralize the acidic waste. This should be done cautiously by slowly adding the acidic waste to a stirred, cooled solution of a base, such as sodium bicarbonate or a soda ash/soda-lime mixture. chemicalforums.comszabo-scandic.com This process should be performed in a fume hood due to the potential for gas evolution and heat generation. Once neutralized, the waste can be collected by a certified hazardous waste management service. concordia.caszabo-scandic.com Empty acid containers must also be decontaminated, for instance, by rinsing with a 5% aqueous sodium hydroxide (B78521) solution, before being cleaned and destroyed. szabo-scandic.com

Waste Management Step Procedure Reason
Collection Collect in dedicated, labeled, and chemically compatible containers. concordia.casigmaaldrich.comTo prevent accidental mixing with incompatible waste and ensure proper identification.
Segregation Keep superacid waste separate from all other waste streams. concordia.caTo avoid violent reactions and to allow for specialized disposal procedures.
Neutralization Slowly add waste to a stirred, cooled basic solution (e.g., sodium bicarbonate). chemicalforums.comszabo-scandic.comTo safely reduce the corrosivity of the waste before final disposal.
Disposal Arrange for pickup by a licensed environmental waste management company. concordia.caszabo-scandic.comTo ensure compliance with local, state, and national hazardous waste regulations. knowde.com
Container Decontamination Rinse empty containers with a dilute basic solution (e.g., 5% NaOH). szabo-scandic.comTo neutralize any acid residue before container disposal.

This table outlines the necessary steps for the safe management and disposal of deuterated superacid waste in a research environment.

Green Chemistry Principles in Deuterated Acid Catalysis, Including Catalyst Recovery and Minimization of Waste

The use of a catalyst, like D-TfOH, is a core principle of green chemistry because catalytic amounts are, by definition, superior to stoichiometric reagents, which are consumed in the reaction and generate more waste. youtube.com Deuterated superacids are particularly valuable for mechanistic studies, which can lead to the development of more selective and efficient catalysts, further advancing sustainability. rsc.orgnih.gov

A significant challenge with homogeneous catalysts like trifluoromethanesulfonic acid is their recovery from the reaction mixture. conicet.gov.ar Disposing of the acid after a single use is environmentally and economically undesirable. Research has focused on methods for catalyst recovery and recycling. One approach involves extracting the acid into an aqueous phase, followed by concentration and distillation to recover the anhydrous acid. google.com Another strategy involves the use of deep eutectic solvents (DESs) based on trifluoromethanesulfonic acid, which can act as both the catalyst and an extractant, and can be recycled multiple times. rsc.org

The development of solid-supported superacid catalysts is a key area of green chemistry research. conicet.gov.ar By immobilizing trifluoromethanesulfonic acid on a solid support like activated carbon, the catalyst becomes heterogeneous. conicet.gov.ar This allows for easy separation from the reaction mixture by simple filtration, enabling straightforward recovery and reuse. conicet.gov.aracs.orgacs.org This approach not only minimizes waste but also simplifies product purification, reducing the need for solvent-intensive separation processes. researchgate.net These strategies aim to create more sustainable chemical processes by reducing raw material use, minimizing hazardous waste, and improving energy efficiency. researchgate.net

Green Chemistry Approach Description Benefit
Catalysis Using small, catalytic amounts of D-TfOH instead of stoichiometric reagents. youtube.comIncreases atom economy, reduces raw material consumption, and minimizes waste generation. nih.govyoutube.com
Heterogeneous Catalysis Supporting trifluoromethanesulfonic acid on a solid matrix (e.g., activated carbon). conicet.gov.arSimplifies catalyst separation (filtration), facilitates reuse, and reduces corrosive waste streams. conicet.gov.ar
Catalyst Recycling Developing processes to recover and reuse the homogeneous acid catalyst from reaction mixtures. google.comrsc.orgReduces the environmental impact of disposal and lowers the overall cost of the chemical process.
Process Intensification Using highly active catalysts like D-TfOH to achieve high reaction rates and yields under milder conditions. mdpi.comCan lead to lower energy consumption and reduced formation of byproducts.
Mechanistic Understanding Employing deuterated catalysts to study reaction mechanisms. rsc.orgnih.govEnables the rational design of more efficient and selective future catalysts, a key goal of sustainable chemistry.

This table summarizes how principles of green chemistry can be applied to research involving deuterated superacid catalysis.

Q & A

Q. What are the established synthetic routes for Trifluoromethanesulfonic acid-d (TFMS-d), and how is its deuteration efficiency validated?

TFMS-d is synthesized via isotopic exchange using deuterated precursors (e.g., D₂O or deuterated sulfonic acid derivatives). Characterization involves nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and assess purity. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used to verify molecular weight and functional group integrity. For example, deuteration efficiency can be quantified by comparing ¹H NMR signal suppression in TFMS-d versus non-deuterated analogs .

Q. Which analytical techniques are optimal for quantifying TFMS-d in complex matrices (e.g., reaction mixtures or biological samples)?

Gas chromatography (GC) with ionic liquid (IL) columns, such as SLB-IL111, provides superior separation of triflate derivatives due to their polarity and thermal stability . Coupled with mass spectrometry (GC-MS), this method achieves detection limits in the ng/L range. For aqueous systems, ion chromatography (IC) with suppressed conductivity detection is preferred to avoid interference from non-deuterated analogs .

Q. How does TFMS-d function as a catalyst in acid-mediated organic reactions, such as esterification or glycosylation?

TFMS-d acts as a strong Brønsted acid (pKa ≈ −12) with low nucleophilicity, enabling protonation of substrates without side reactions. In glycosylation, it activates glycosyl donors (e.g., galactosaminyl donors) by generating oxocarbenium intermediates, which react with acceptors (e.g., sialyl galactose) in dry dichloromethane under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel F₂₅₄ plates .

Advanced Research Questions

Q. What isotopic effects arise when substituting TFMS with TFMS-d in acid-catalyzed reactions, and how do these impact kinetic studies?

Deuterium isotope effects (KIEs) in TFMS-d alter reaction rates due to differences in zero-point energy between C-H and C-D bonds. For example, in peptide cyclization via S-arylation, KIE values (kH/kD ≈ 2–3) reveal rate-limiting proton transfer steps. These effects are quantified using kinetic experiments under controlled humidity and analyzed via Eyring plots .

Q. How does TFMS-d influence the solubility and volatility of metal oxides in high-temperature aqueous systems?

In steam cycles, TFMS-d increases cupric oxide (CuO) solubility by forming stable triflate complexes (e.g., [Cu(OTf-d)₃]⁻). Solubility data (Table C-1) show a linear correlation between acid concentration (0.1–1.0 M) and metal dissolution rates. Volatility is minimized due to TFMS-d’s low vapor pressure, making it suitable for high-pressure reactor studies .

Q. What methodologies detect environmental persistence of TFMS-d degradation products, such as trifluoroacetate (TFA)?

Liquid-liquid extraction (LLE) followed by GC-MS or IC-MS is used to isolate TFA from aqueous samples. Recent studies detect TFMS-d derivatives in landfill leachates and precipitation at concentrations up to 120 ng/L. Isotopic labeling with ¹⁸O helps track degradation pathways in environmental matrices .

Q. How does TFMS-d enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?

Excess TFMS-d in PILs (e.g., with imidazolium cations) disrupts ion pairing, increasing proton mobility. Electrochemical impedance spectroscopy (EIS) reveals conductivity improvements of 2–3 orders of magnitude at 25°C compared to stoichiometric PILs. Neutron scattering studies further elucidate hydrogen-bonding network modifications .

Q. What safety protocols are critical for handling TFMS-d in laboratory settings?

TFMS-d requires storage in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) under inert gas. Handling mandates fume hoods, acid-resistant gloves (e.g., neoprene), and emergency eyewash stations. Spills are neutralized with sodium bicarbonate and disposed via hazardous waste channels. Regular air monitoring ensures exposure remains below 1 ppm .

Q. How is TFMS-d employed in mechanistic studies of cationic ring-opening polymerization (ROP) under high pressure?

In γ-butyrolactone ROP, TFMS-d initiates polymerization via protonation of the lactone carbonyl, generating a reactive acylium ion. High-pressure (1–3 kbar) conditions, monitored using diamond anvil cells (DACs), accelerate propagation rates by reducing activation volume (ΔV‡ ≈ −20 cm³/mol). Gel permeation chromatography (GPC) confirms narrow polydispersity (Đ < 1.2) in resulting polymers .

Q. Can TFMS-d stabilize reactive intermediates in electrophilic aromatic substitution (EAS) reactions?

TFMS-d generates stable arenium ions in EAS due to its weak coordinating ability. For example, nitration of toluene with TFMS-d and NO₂⁺ forms meta-nitrotoluene via a Wheland intermediate, characterized by in situ ¹⁹F NMR. Deuterium labeling at the acid site minimizes proton exchange, enabling precise tracking of intermediate lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.